ethyl (2Z)-2-(4-methoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2Z)-5-(2-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazolopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple aromatic rings and functional groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(2-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiazole Ring: This step often involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms.
Introduction of Aromatic Rings: The aromatic rings can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Functional Group Modifications: The methoxy and carboxylate groups are typically introduced through nucleophilic substitution or esterification reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to achieve desired outcomes.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z)-5-(2-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(2-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Methoxyphenyl Derivatives: Compounds with methoxy groups on aromatic rings.
Carboxylate Esters: Compounds with ester functional groups.
Uniqueness
ETHYL (2Z)-5-(2-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C25H24N2O5S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
ethyl (2Z)-5-(2-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H24N2O5S/c1-5-32-24(29)21-15(2)26-25-27(22(21)18-8-6-7-9-19(18)31-4)23(28)20(33-25)14-16-10-12-17(30-3)13-11-16/h6-14,22H,5H2,1-4H3/b20-14- |
InChI Key |
SBGXPZMYYLELOY-ZHZULCJRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC=C(C=C4)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C |
Origin of Product |
United States |
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